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molecular formula C6H3BrClNO2 B1289844 5-Bromo-2-chloroisonicotinic acid CAS No. 886365-31-7

5-Bromo-2-chloroisonicotinic acid

Cat. No. B1289844
M. Wt: 236.45 g/mol
InChI Key: YRPRNBZLQPBYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353101B2

Procedure details

A 0° C. solution of 5-bromo-2-chloroisonicotinic acid (5.008 g, 21.18 mmol) in THF (30 mL) was treated with borane tetrahydrofuran complex (52.9 ml, 52.9 mmol). The solution was stirred at room temperature for 16 hours. The reaction was slowly quenched with water until gas formation stopped. Then 25 mL of 3 N NaOH was added and the resulting mixture was heated in a 100° C. oil bath for about 75 minutes. The reaction was cooled and the volatiles removed by rotary evaporation. Ethyl acetate and brine were added, after which the layers were separated. The organic was dried over Na2SO4, filtered and the filtrate concentrated and dried to give a yellow solid that was used without further purification. 1H NMR (CDCl3, 500 MHz): δ 8.41 (s, 1H), 7.58 (s, 1H), 4.74 (s, 2H), 2.23 (br, 1H).
Quantity
5.008 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([Cl:11])=[N:4][CH:3]=1>C1COCC1>[Br:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Cl:11])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.008 g
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was slowly quenched with water until gas formation
ADDITION
Type
ADDITION
Details
Then 25 mL of 3 N NaOH was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated in a 100° C. oil bath for about 75 minutes
Duration
75 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the volatiles removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Ethyl acetate and brine were added
CUSTOM
Type
CUSTOM
Details
after which the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a yellow solid that
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C(=CC(=NC1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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